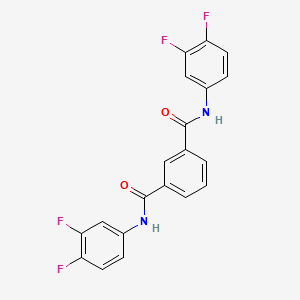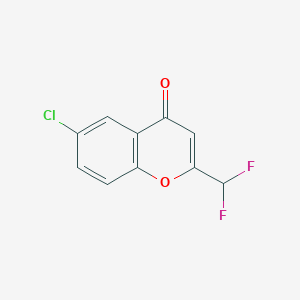
N-(2-Fluorophenyl)-2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Fluorophenyl)-2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known by its chemical formula C₁₉H₁₃FN₂O₄, is a fascinating compound with diverse applications. Let’s explore its properties and significance.
准备方法
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the condensation of an appropriate amine with a suitable aldehyde or ketone, followed by cyclization. The specific synthetic route may vary, but it typically includes the following steps:
Acylation: Introduction of the amide functionality.
Cyclization: Formation of the quinoline ring system.
Nitration: Introduction of the nitro group.
Fluorination: Incorporation of the fluorine atom.
Industrial Production:: While industrial-scale production methods are proprietary, laboratories often employ similar synthetic strategies on a larger scale. Optimization of reaction conditions, purification, and yield enhancement are critical for efficient production.
化学反应分析
Reactions::
Oxidation: The nitro group can undergo reduction to an amino group.
Substitution: The fluorine atom may participate in substitution reactions.
Reduction: The quinoline ring system could be reduced to a tetrahydroquinoline.
Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon).
Fluorination: Fluorinating agents (e.g., N-fluorobenzenesulfonimide, Selectfluor).
Major Products:: The primary product is the titled compound itself, but variations may arise due to regioselectivity during cyclization or functional group modifications.
科学研究应用
This compound finds applications across various fields:
Medicine: It may exhibit pharmacological activity due to its unique structure.
Chemistry: Researchers explore its reactivity and potential as a building block.
Biology: Investigations into its biological effects and interactions.
Industry: Possible use in materials science or drug development.
作用机制
The exact mechanism remains an active area of research. Potential molecular targets and pathways need further exploration.
相似化合物的比较
. These compounds share structural features but differ subtly.
属性
分子式 |
C25H24FN3O4 |
|---|---|
分子量 |
449.5 g/mol |
IUPAC 名称 |
N-(2-fluorophenyl)-2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C25H24FN3O4/c1-14-21(24(31)28-18-10-5-4-9-17(18)26)22(15-7-6-8-16(11-15)29(32)33)23-19(27-14)12-25(2,3)13-20(23)30/h4-11,22,27H,12-13H2,1-3H3,(H,28,31) |
InChI 键 |
LOJDRMPEBFZEHL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC=CC=C4F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[5-(2,3-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11643058.png)
![2-oxo-2-phenylethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)methioninate](/img/structure/B11643060.png)
![1-[[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile](/img/structure/B11643065.png)
![propan-2-yl [(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate](/img/structure/B11643068.png)
![3-(2-methylprop-2-en-1-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11643072.png)
![methyl 4-cyano-3-{[(3,5-dinitrophenyl)carbonyl]amino}-1,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B11643082.png)


![N-{4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl}acetamide](/img/structure/B11643098.png)
![4-[(E)-2-(1H-indol-3-yl)ethenyl]-1-methylpyridinium](/img/structure/B11643104.png)
![2-[(3,4-dimethylphenyl)amino]-4-oxo-N-[4-(propan-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11643111.png)

![2-(3-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B11643122.png)
![(5E)-3-(4-ethoxyphenyl)-6-hydroxy-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4(3H,5H)-dione](/img/structure/B11643126.png)
